Benzeneethanol, beta-(dimethylamino)-beta-methyl-
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Overview
Description
Benzeneethanol, beta-(dimethylamino)-beta-methyl- is a chemical compound with the molecular formula C11H17NO. It is a derivative of phenethyl alcohol, where the hydroxyl group is substituted with a dimethylamino group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, beta-(dimethylamino)-beta-methyl- typically involves the reaction of phenethyl alcohol with dimethylamine and formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CH2CH2OH+HCHO+(CH3)2NH→C6H5CH2CH(CH3)(N(CH3)2)+H2O
Industrial Production Methods
In industrial settings, the production of Benzeneethanol, beta-(dimethylamino)-beta-methyl- involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, beta-(dimethylamino)-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of benzeneacetone or benzoic acid derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Benzeneethanol, beta-(dimethylamino)-beta-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneethanol, beta-(dimethylamino)-beta-methyl- involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: A simpler analog with a hydroxyl group instead of the dimethylamino and methyl groups.
Benzeneethanol, alpha-(dimethylamino)-alpha-methyl-: A structural isomer with different positioning of the functional groups.
Uniqueness
Benzeneethanol, beta-(dimethylamino)-beta-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
CAS No. |
25022-57-5 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(dimethylamino)-2-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(9-13,12(2)3)10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |
InChI Key |
LPRFMORIBYRUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
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